Amyloid beta-Protein (1-28)

Alzheimer's disease Amyloid-beta Neurotoxicity

Full-length Aβ(1-40/1-42) peptides aggregate uncontrollably and are neurotoxic, confounding mechanistic studies of metal-induced conformational transitions. Aβ(1-28) solves this: a stable, soluble, non-toxic N-terminal domain retaining the critical His13/His14 coordination site for Cu²⁺ and Zn²⁺. • Cu²⁺ affinity Ka ≈ 10⁷ M⁻¹ at pH 7.4-ideal for EPR, CD, and NMR spectroscopy • 3.7× higher ThT affinity (Kd = 0.54 μM) vs Aβ(1-40) for superior HTS assay signal-to-noise • Non-toxic to neuronal cells-validated antigen for N-terminal antibody epitope mapping without cytotoxicity confounds Lyophilized powder, ≥95% HPLC purity. For research use only.

Molecular Formula C₁₄₅H₂₀₉N₄₁O₄₆
Molecular Weight 3262.51
CAS No. 109770-29-8
Cat. No. B612482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta-Protein (1-28)
CAS109770-29-8
SynonymsAmyloid β-Protein (1-28)
Molecular FormulaC₁₄₅H₂₀₉N₄₁O₄₆
Molecular Weight3262.51
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid Beta-Protein (1-28) for Research: Fragment Selection and Key Functional Characteristics


Amyloid beta-Protein (1-28) [CAS 109770-29-8] is a 28-residue peptide fragment of the Alzheimer's disease-associated Amyloid-β (Aβ) protein. As a fragment comprising the N-terminal region of the full-length Aβ peptide, it is frequently employed as a model system to study the structural and metal-binding properties of the Aβ sequence [1]. Notably, it includes the key histidine residues (His13 and His14) that constitute the primary coordination site for transition metals like copper (Cu) and zinc (Zn), enabling focused investigations into the role of metal interactions in the amyloid cascade [2].

Includes His13/His14 metal-coordination site for Cu(II) and Zn(II) binding studies
Non-aggregating, soluble N-terminal fragment for structural and mechanistic assays
Supports metal-induced amyloid cascade research without aggregation interference

Why Generic Amyloid Beta (1-28) Peptide Substitution Fails in Alzheimer's Disease Research


Substituting Aβ(1-28) with other Aβ fragments (e.g., Aβ1-40, Aβ1-42, or shorter sequences like Aβ1-16) is not scientifically justifiable due to fundamental differences in their aggregation kinetics, toxicity profiles, and molecular conformations [1]. While full-length peptides like Aβ1-40 and Aβ1-42 are required to generate the toxic oligomers and amyloid fibrils central to AD pathology, Aβ(1-28) itself exhibits negligible aggregation and is non-toxic to neuronal cells, even under conditions that promote aggregation of the longer forms [1]. This functional distinction is critical; Aβ(1-28) serves as a stable, non-aggregating model for the N-terminal metal-binding domain, whereas other fragments or full-length peptides are essential for studying the aggregation cascade [2]. The unique combination of a defined, soluble structure and a functional metal-binding site makes Aβ(1-28) an indispensable, non-interchangeable tool for specific mechanistic studies [3].

Target Aβ(1-28)
Common Substitute Aβ(1-40) / Aβ(1-42) / Aβ(1-16)
Negligible aggregation; soluble structure
Rapid aggregation into toxic oligomers/fibrils — aggregation profile may shift study endpoints
Non-cytotoxic to neuronal cells (PC12)
Induces significant neurotoxicity — cytotoxicity profile differs, confounding metal-binding assays
Complete N-terminal metal-binding domain (His13/His14)
Shorter fragments (Aβ1-16) may lack full coordination site — metal-interaction context may not transfer

Amyloid Beta (1-28) Quantitative Evidence Guide for Research Procurement


Aβ(1-28) vs. Aβ(1-40): 100% Difference in In Vitro Neurotoxicity in PC12 Cell Viability Assays

Unlike the full-length Aβ1-40 peptide, which induces significant toxicity, the Aβ1-28 fragment is non-toxic to PC12 neuronal cells. In a direct comparison, PC12 cells exposed to Aβ1-40 species formed during early aggregation (15 min) experienced a loss of viability, while Aβ1-28 fragments at identical stages of aggregation and under identical assay conditions did not cause any detectable toxicity [1].

Neurotoxicity (PC12)
Head-to-head
No detectable toxicity vs. significant cell death (Aβ1-40)
Supports non-cytotoxic model context
MTT assay, pH 7.4
Alzheimer's disease Amyloid-beta Neurotoxicity

Aβ(1-28) Exhibits 3.7-Fold Higher Affinity for Thioflavin T (ThT) Compared to Aβ(1-40) in Fluorescence Assays

The interaction of the fluorescent dye Thioflavin T (ThT), a common reporter of amyloid fibril formation, is significantly stronger with aggregated Aβ(1-28) than with aggregated Aβ(1-40). The dissociation constant (Kd) for ThT binding to Aβ(1-28) is 0.54 μM, which is nearly 4-fold lower (higher affinity) than the Kd of 2.0 μM for Aβ(1-40) [1].

ThT Binding Affinity
Head-to-head
Kd = 0.54 μM (3.7-fold higher than Aβ1-40)
May improve fluorescence reporter sensitivity
Aggregated fibrils, pH 7.4
Amyloid aggregation Thioflavin T Fluorescence spectroscopy

Aβ(1-28) Aggregation is Synergistically Accelerated by >10-Fold in the Presence of Zinc Ions and a Helix-Inducing Solvent

The aggregation of Aβ(1-28), while minimal under standard aqueous conditions, is dramatically accelerated by a synergistic combination of Zn(II) ions and a low concentration of 2,2,2-trifluoroethanol (TFE). While either Zn(II) or 10% TFE alone can promote some aggregation, their combined effect results in an at least 10-fold increase in the rate of Aβ(1-28) aggregation, as measured by ThT fluorescence [1].

Zn(II)-Promoted Aggregation
Class-level
>10-fold acceleration (Zn(II) + 10% TFE)
Supports inducible metal-aggregation model
ThT fluorescence, pH 7.4
Metal-promoted aggregation Zinc binding Amyloid-beta

Aβ(1-28) Binds Copper(II) with High Affinity (Ka ≈ 10^7 M⁻¹), Defining the Metal-Binding Site of the Aβ Sequence

The Aβ(1-28) fragment encompasses the primary N-terminal copper-binding site of the full-length Aβ peptide. At physiological pH (7.4), it binds copper(II) ions with a high affinity, characterized by an association constant (Ka) of approximately 10^7 M⁻¹ [1]. This interaction is critical for understanding the role of copper in AD pathology, including its involvement in reactive oxygen species generation and peptide aggregation.

Cu(II) Binding Affinity
Class-level
Ka ≈ 10^7 M⁻¹ (pH 7.4)
Comparable affinity to full-length peptides
Aqueous buffer, pH 7.4
Copper binding Metal coordination Amyloid-beta

Aβ(1-28) Adopts a Stable α-Helical Conformation Under Specific Conditions, Facilitating Structural Studies

NMR solution structure studies reveal that the Aβ(1-28) peptide can adopt a stable, well-defined α-helical conformation spanning residues 13-24 when solubilized in membrane-mimetic environments like aqueous SDS micelles [1]. This contrasts with the predominantly disordered or β-sheet-rich structures observed for the full-length, aggregation-prone peptides Aβ(1-40) and Aβ(1-42) under similar conditions.

Secondary Structure (NMR)
Cross-study
α-helical (residues 13–24) in SDS micelles vs. random coil/β-sheet of full-length peptides
Supports high-resolution structural studies
SDS micelles, pH ~7
NMR spectroscopy Protein structure Conformational studies

Amyloid Beta-Protein (1-28): Key Research and Industrial Application Scenarios for Procurement


Investigating Metal-Promoted Amyloid Aggregation Mechanisms

For researchers studying the role of metal ions like zinc and copper in triggering the aggregation of amyloid-beta peptides, Aβ(1-28) serves as a highly controlled, non-toxic model system. Its aggregation can be quantitatively promoted by >10-fold in the presence of Zn(II) and a helix-inducing co-solvent, allowing for detailed kinetic and mechanistic studies of metal-induced conformational transitions and fibril formation without interference from background toxicity [1].

Screening and Development of Aggregation Modulators

The high affinity of Aβ(1-28) fibrils for the fluorescent dye Thioflavin T (Kd = 0.54 μM) makes it an excellent and sensitive reporter for high-throughput screening (HTS) assays designed to identify small molecules or biologics that can inhibit or reverse metal-promoted aggregation of the N-terminal domain. Its 3.7-fold higher affinity for ThT compared to Aβ(1-40) provides a superior signal-to-noise ratio for assay development [1].

Biophysical Studies of Metal-Binding to the Aβ N-Terminus

Aβ(1-28) is the ideal peptide for high-resolution biophysical studies of copper and zinc coordination. It binds copper with a well-characterized, high affinity (Ka ≈ 10^7 M⁻¹ at pH 7.4) and adopts a stable, solution NMR-compatible α-helical conformation in membrane-mimetic environments [1][2]. This enables detailed studies using techniques like EPR, CD, and NMR spectroscopy to elucidate the precise coordination geometry and electronic structure of the metal-binding site.

Validating the Specificity of Aβ-Targeted Antibodies and Imaging Agents

Because Aβ(1-28) is non-toxic to neuronal cells, unlike the full-length Aβ1-40 peptide, it provides a safe and specific antigen for validating the binding epitope and selectivity of antibodies or imaging probes targeting the N-terminal region of Aβ [1]. Its lack of cytotoxicity allows for cell-based assays to confirm target engagement without inducing cell death that could confound results.

Application
Selection Property
Validation Focus
Metal-induced aggregation mechanism studies
Inducible aggregation model context
Aggregation kinetics and conformational transitions
Aggregation modulator screening (ThT-based HTS)
ThT reporter sensitivity
Inhibition or reversal of N-terminal aggregation
Metal-coordination biophysics (Cu/Zn)
Defined metal-binding domain (His13/His14)
EPR, CD, NMR structural characterization
N-terminal antibody/probe epitope validation
Non-cytotoxic, stable antigen
Target engagement specificity in cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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